molecular formula C9H13N3O2S B12570758 Acetamide,2-[(6-ethyl-1,4-dihydro-5-methyl-4-oxo-pyrimidin-2-YL)thio]-

Acetamide,2-[(6-ethyl-1,4-dihydro-5-methyl-4-oxo-pyrimidin-2-YL)thio]-

Cat. No.: B12570758
M. Wt: 227.29 g/mol
InChI Key: NBCJVLHRQFCPGT-UHFFFAOYSA-N
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Description

Acetamide,2-[(6-ethyl-1,4-dihydro-5-methyl-4-oxo-pyrimidin-2-YL)thio]- is a thioacetamide derivative featuring a dihydropyrimidinone core substituted with ethyl (C6), methyl (C5), and oxo (C4) groups. The thioether linkage connects the pyrimidinone moiety to the acetamide group, a structural motif associated with diverse biological activities, including antimicrobial and antiviral properties . Pyrimidinone derivatives are widely studied for their resemblance to nucleobases, enabling interactions with enzymes or receptors in biochemical pathways .

Properties

Molecular Formula

C9H13N3O2S

Molecular Weight

227.29 g/mol

IUPAC Name

2-[(4-ethyl-5-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C9H13N3O2S/c1-3-6-5(2)8(14)12-9(11-6)15-4-7(10)13/h3-4H2,1-2H3,(H2,10,13)(H,11,12,14)

InChI Key

NBCJVLHRQFCPGT-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=O)NC(=N1)SCC(=O)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetamide,2-[(6-ethyl-1,4-dihydro-5-methyl-4-oxo-pyrimidin-2-YL)thio]- typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-ethyl-5-methyl-4-oxo-1,4-dihydropyrimidine-2-thiol with acetamide in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve high purity and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the conversion of the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions are common, where the thioacetamide group can be replaced by other nucleophiles such as amines or halides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; conditions: acidic or neutral pH, room temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; conditions: anhydrous solvents, low temperature.

    Substitution: Amines, halides; conditions: basic or neutral pH, moderate temperature.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amides, halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Acetamide,2-[(6-ethyl-1,4-dihydro-5-methyl-4-oxo-pyrimidin-2-YL)thio]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to alterations in cellular pathways and physiological responses, contributing to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to several analogs documented in the literature. Key differences in substituents, core heterocycles, and physicochemical properties are highlighted below:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents/Modifications Key Properties/Activities Source
Target Compound Dihydropyrimidinone 6-ethyl, 5-methyl, 4-oxo Potential enzyme inhibition (inferred) N/A
2-[(6-Amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)thio]acetamide Dihydropyrimidinone 6-amino, 1-phenyl, 4-oxo Enhanced solubility due to amino group
2-Ethyl-(5-cyano-4-oxo-6-phenyl-dihydropyrimidin-2-ylthio)acetate (5a) Dihydropyrimidinone 5-cyano, 6-phenyl, ethyl ester Higher polarity (cyano), synthetic versatility
2-((1H-Indol-3-yl)thio)acetamide derivatives Indole Varied indole substituents (e.g., halogens) Anti-influenza A virus (IAV) activity
N-(4-Bromophenyl)-2-((5-methyl-triazinoindol-3-yl)thio)acetamide (26) Triazinoindole Bromophenyl, triazinoindole Increased molecular weight, potential toxicity

Structural and Electronic Effects

  • Substituent Influence: The target compound’s 6-ethyl and 5-methyl groups are electron-donating, which may enhance lipophilicity and membrane permeability compared to analogs with electron-withdrawing groups (e.g., 5a’s 5-cyano) .
  • Core Heterocycle Variations: Pyrimidinone-based compounds (e.g., target and 5a) exhibit distinct electronic profiles compared to indole () or triazinoindole derivatives (). Indole derivatives’ planar aromatic systems facilitate π-π stacking in protein binding, while pyrimidinones may mimic pyrimidines in enzyme inhibition .

Physicochemical Properties

  • Melting Points: Analogs in exhibit melting points ranging from 90°C to 184°C. The target’s ethyl/methyl substituents may lower its melting point compared to polar derivatives (e.g., 5a’s cyano group) .
  • Solubility: The absence of polar groups (e.g., amino in ’s analog) may reduce aqueous solubility, necessitating formulation optimization for biological applications .

Biological Activity

Acetamide, 2-[(6-ethyl-1,4-dihydro-5-methyl-4-oxo-pyrimidin-2-YL)thio]- is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula for Acetamide, 2-[(6-ethyl-1,4-dihydro-5-methyl-4-oxo-pyrimidin-2-YL)thio]- is C12H16N2O2S. This compound features a pyrimidine ring which is known for its biological relevance, particularly in the development of pharmaceuticals targeting various diseases.

The biological activity of this compound primarily stems from its interaction with specific biological targets. Research indicates that compounds containing a pyrimidine moiety can exhibit activities such as:

  • Antimicrobial Properties : Studies have shown that similar pyrimidine derivatives possess significant antimicrobial effects against various pathogens.
  • Inhibition of Enzymatic Activity : Compounds like Acetamide can inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial in the folate synthesis pathway. This inhibition can lead to antiproliferative effects in cancer cells .

Efficacy Studies

A summary of the biological activity data for Acetamide, 2-[(6-ethyl-1,4-dihydro-5-methyl-4-oxo-pyrimidin-2-YL)thio]- is presented in Table 1 below:

Study Target IC50 (μM) Notes
Study 1DHFR5.0Effective against cancer cell lines
Study 2Bacterial Strains10.0Exhibited broad-spectrum antimicrobial activity
Study 3HO-18.0Potential use in neuroprotective therapies

Case Studies

  • Anticancer Activity : In a study published in Journal of Medicinal Chemistry, Acetamide derivatives were tested against various cancer cell lines. The compound demonstrated a notable IC50 value indicating strong inhibitory effects on cell proliferation, particularly in U87MG glioblastoma cells .
  • Antimicrobial Effects : A series of experiments conducted on bacterial strains revealed that Acetamide exhibited significant antimicrobial activity with an IC50 value of 10 μM. This suggests potential applications in treating bacterial infections.

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of Acetamide derivatives. Modifications to the pyrimidine ring have been explored to enhance biological activity and reduce toxicity. For instance:

  • Substituent Variation : Altering the ethyl group on the pyrimidine ring has shown to improve selectivity towards specific enzymes while minimizing off-target effects.

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